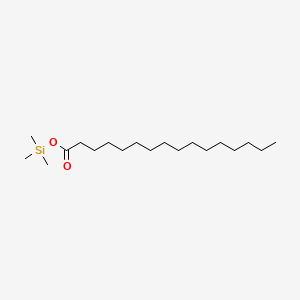
Hexadecanoic acid, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of hexadecanoic acid (palmitic acid) where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group. This compound is commonly used in various scientific research applications due to its unique properties.
Métodos De Preparación
Hexadecanoic acid, trimethylsilyl ester can be synthesized through the esterification of hexadecanoic acid with trimethylsilyl chloride under appropriate conditions . The reaction typically involves the use of a catalyst and an organic solvent to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles of esterification reactions.
Análisis De Reacciones Químicas
Hexadecanoic acid, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include water, acids, bases, and oxidizing agents. The major products formed depend on the type of reaction and the conditions used.
Aplicaciones Científicas De Investigación
Hexadecanoic acid, trimethylsilyl ester has a wide range of applications in scientific research:
Biology: It is employed in the study of lipid metabolism and as a model compound for fatty acid derivatives.
Medicine: Research has explored its potential antimicrobial properties and its role in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of hexadecanoic acid, trimethylsilyl ester involves its interaction with biological molecules and pathways. The trimethylsilyl group can enhance the compound’s stability and solubility, making it useful in various biochemical assays. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Hexadecanoic acid, trimethylsilyl ester can be compared with other similar compounds, such as:
- Hexadecanoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester
- 1-Monopalmitin, trimethylsilyl ether
- Methyl palmitate
These compounds share similar structural features but differ in their functional groups and applications. This compound is unique due to its specific esterification with the trimethylsilyl group, which imparts distinct properties and uses in scientific research.
Propiedades
Número CAS |
55520-89-3 |
|---|---|
Fórmula molecular |
C19H40O2Si |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
trimethylsilyl hexadecanoate |
InChI |
InChI=1S/C19H40O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-22(2,3)4/h5-18H2,1-4H3 |
Clave InChI |
HKNNSWCACQFVIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















